molecular formula C12H10FNS B8310997 2-Fluoro-4-phenylthioaniline

2-Fluoro-4-phenylthioaniline

Cat. No.: B8310997
M. Wt: 219.28 g/mol
InChI Key: MOGRVRNWXYTFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-phenylthioaniline is a substituted aniline derivative featuring a fluorine atom at the ortho position (C2) and a phenylthio (-SPh) group at the para position (C4) relative to the amine group. Its molecular formula is C₁₂H₁₀FNS, combining aromatic, halogen, and sulfur-based substituents. The fluorine atom introduces electron-withdrawing effects, while the phenylthio group acts as an electron-donating moiety via resonance, creating a unique electronic profile. This compound is of interest in organic synthesis, particularly in reactions leveraging sulfur’s nucleophilicity or fluorine’s directing effects.

Properties

Molecular Formula

C12H10FNS

Molecular Weight

219.28 g/mol

IUPAC Name

2-fluoro-4-phenylsulfanylaniline

InChI

InChI=1S/C12H10FNS/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8H,14H2

InChI Key

MOGRVRNWXYTFQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=C(C=C2)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Fluoro-4-phenylthioaniline with structurally related halogenated aniline derivatives, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound This compound 4-Fluoro-2-iodoaniline
Molecular Formula C₁₂H₁₀FNS C₆H₅FIN
Substituents -NH₂ (C1), -F (C2), -SPh (C4) -NH₂ (C1), -F (C4), -I (C2)
CAS Number Not reported in sources 61272-76-2
Key Functional Groups Amine, Fluorine, Phenylthio Amine, Fluorine, Iodine
Reactivity Highlights - Nucleophilic aromatic substitution (SPh group)
- Potential for oxidation to sulfones
- Cross-coupling (e.g., Suzuki)
- Nucleophilic substitution (I as leaving group)
Applications Intermediate in sulfur-containing pharmaceuticals Building block for medicinal chemistry (e.g., kinase inhibitors)

Electronic and Steric Effects

  • This compound : The fluorine at C2 withdraws electron density, while the phenylthio group at C4 donates electrons via resonance. This dual effect creates a polarized aromatic ring, favoring regioselective electrophilic substitution at positions activated by the -SPh group.
  • 4-Fluoro-2-iodoaniline : The iodine at C2 is a bulky, polarizable substituent that facilitates oxidative cross-coupling reactions (e.g., with boronic acids). The fluorine at C4 directs electrophiles to the ortho and para positions relative to itself .

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